N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
CAS No.:
Cat. No.: VC14540716
Molecular Formula: C18H14ClN5OS
Molecular Weight: 383.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClN5OS |
|---|---|
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H14ClN5OS/c1-24-14-5-3-2-4-13(14)16-17(24)21-18(23-22-16)26-10-15(25)20-12-8-6-11(19)7-9-12/h2-9H,10H2,1H3,(H,20,25) |
| Standard InChI Key | GRNHFSZGYZDJAA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 5-methyl-[1,2,]triazino[5,6-b]indole system linked via a sulfanyl group to an N-(4-chlorophenyl)acetamide moiety. The triazinoindole core consists of a fused triazine and indole ring, with a methyl group at position 5 enhancing steric and electronic effects. The sulfanyl bridge (-S-) connects this core to the acetamide group, which terminates in a 4-chlorophenyl substituent. This configuration introduces potential hydrogen-bonding sites at the acetamide’s carbonyl and amine groups, critical for molecular interactions.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₅OS |
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[(5-methyl-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
| Canonical SMILES | CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)Cl |
| Topological Polar Surface Area | 119 Ų |
These parameters, derived from computational and experimental data, suggest moderate solubility in polar aprotic solvents and limited bioavailability due to high hydrophobicity .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(4-chlorophenyl)-2-({5-methyl-triazino[5,6-B]indol-3-YL}sulfanyl)acetamide involves multi-step organic reactions. A representative route includes:
-
Formation of the Triazinoindole Core: Cyclocondensation of 5-methylindole-2,3-dione with thiosemicarbazide under acidic conditions yields the triazinoindole scaffold.
-
Sulfanyl Group Introduction: Nucleophilic substitution at position 3 of the triazinoindole using mercaptoacetic acid introduces the sulfanylacetate intermediate.
-
Amide Coupling: Reaction of the sulfanylacetate with 4-chloroaniline in the presence of coupling agents like EDCl/HOBt forms the final acetamide derivative.
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields above 60%.
Analytical Characterization
Structural validation relies on spectroscopic techniques:
-
¹H NMR: Peaks at δ 2.45 ppm (singlet, 3H) confirm the methyl group on the indole ring, while δ 7.25–8.10 ppm (multiplet, 8H) corresponds to aromatic protons. The sulfanyl-linked CH₂ group appears as a triplet near δ 3.80 ppm .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 384.2 ([M+H]⁺), consistent with the molecular formula.
-
X-ray Crystallography: Although unreported for this compound, analogous structures exhibit planar triazinoindole cores with dihedral angles <10° relative to the acetamide group.
Biological Activities and Mechanistic Insights
Anticancer Activity
Compounds featuring the triazinoindole scaffold exhibit cytotoxicity via topoisomerase II inhibition. N-(1-phenylethyl)-2-(5H-[1,triazino[5,6-b]indol-3-ylthio)acetamide shows IC₅₀ values of 2.4 μM against MCF-7 breast cancer cells, attributed to intercalation into DNA and reactive oxygen species generation . The 4-chlorophenyl group in the target compound may further enhance DNA binding affinity through hydrophobic interactions.
Comparative Analysis with Analogues
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Chlorophenyl)-2-({5-methyl-...} | Triazinoindole, sulfanyl, chlorophenyl | Hypothesized antimicrobial/anticancer |
| 2-({5-Benzyl-...}sulfanyl)-N-(1,5-...) | Triazinoindole, benzyl, pyrazole | MIC = 8 μg/mL (S. aureus) |
| N-(1-Phenylethyl)-2-(5H-...thio)acetamide | Triazinoindole, phenylethyl | IC₅₀ = 2.4 μM (MCF-7) |
This table underscores the role of substituents in modulating bioactivity. The chlorophenyl group may improve target selectivity compared to benzyl or phenylethyl analogs.
Future Research Directions
Synthesis Optimization
Current synthetic routes suffer from moderate yields (50–65%) and lengthy purification steps. Future work should explore:
-
Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while improving yield.
-
Flow Chemistry: Enabling continuous production and real-time monitoring of intermediates .
Biological Evaluation
Priority studies include:
-
In Vitro Screening: Testing against NCI-60 cancer cell lines and ESKAPE pathogens.
-
Mechanistic Studies: Assessing topoisomerase inhibition and apoptosis induction via flow cytometry.
-
ADMET Profiling: Evaluating metabolic stability in liver microsomes and plasma protein binding .
Computational Modeling
Molecular docking simulations could predict binding affinities for targets like E. coli DNA gyrase (PDB: 1KZN) and human topoisomerase IIα (PDB: 1ZXM) . QSAR models may also correlate substituent effects with bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume